molecular formula C10H5ClN2O4 B2986871 1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 313069-92-0

1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B2986871
CAS RN: 313069-92-0
M. Wt: 252.61
InChI Key: CMNHAZNLUBZQHO-UHFFFAOYSA-N
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Description

“1-(2-Chloro-5-nitrophenyl)ethanone” is an organic compound with the chemical formula C8H6ClNO3 . It is a yellow solid with a special smell . One of the main uses of this compound is as an intermediate in organic synthesis . It can be used in the synthesis of various drugs, dyes, and pesticides .


Synthesis Analysis

The synthesis of “1-(2-chloro-5-nitrophenyl)ethanone” can be achieved by reacting acetophenone with nitric acid and hydrochloric acid . The reaction first introduces a chlorine atom on acetophenone, and then introduces a nitro group on the benzene ring by nitration . The reaction conditions need to be precisely controlled to ensure yield and selectivity .


Molecular Structure Analysis

The molecular formula of “1-(2-chloro-5-nitrophenyl)ethanone” is C8H6ClNO3 . The exact mass is 199.003616 .


Physical And Chemical Properties Analysis

The density of “1-(2-chloro-5-nitrophenyl)ethanone” is 1.4±0.1 g/cm3 . The boiling point is 244.8±20.0 °C at 760 mmHg . The flash point is 101.8±21.8 °C .

Scientific Research Applications

Photoluminescent Materials

Polymers incorporating 1-(2-chloro-5-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives demonstrate strong photoluminescence and photochemical stability, making them suitable for electronic applications. The introduction of such units into polymers can lead to the development of new materials with potential applications in optoelectronics, including light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been identified as efficient corrosion inhibitors for carbon steel in acidic environments. These compounds adsorb on the steel surface, offering protection against corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Zarrouk et al., 2015).

Electronic Materials

Conjugated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit high luminescence and quantum yield. These materials are promising for applications in organic electronics, including photovoltaic cells and thin-film transistors, due to their good solubility, processability, and electrochemical properties (Zhang & Tieke, 2008).

Electrochromic Devices

Electroactive monomers based on pyrrolo[3,4-c]pyrrole derivatives can be electrochemically polymerized to form films with multi-staged redox processes and multi-colored anodic electrochromism. Such films have applications in electrochromic devices, offering advantages like reasonable coloration efficiency, fast response times, and good cycling stability (Kung, Cao, & Hsiao, 2020).

Safety and Hazards

“1-(2-chloro-5-nitrophenyl)ethanone” is a flammable substance and should be kept away from open flames and high temperatures . Personal protective equipment such as goggles, gloves, and protective clothing must be worn when handling this compound . Avoid inhaling compound dust or contact with skin . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O4/c11-7-2-1-6(13(16)17)5-8(7)12-9(14)3-4-10(12)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHAZNLUBZQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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